molecular formula C24H19FN2O4 B11976923 Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-82-9

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11976923
CAS No.: 302912-82-9
M. Wt: 418.4 g/mol
InChI Key: JBFBJBMFRIANTD-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a 4-fluorobenzoyl group at position 7 and a 3-methoxyphenyl substituent at position 2. The fluorine atom and methoxy group contribute to electronic and steric effects, which may modulate biological activity and physicochemical properties. Below, we compare this compound with structurally related analogs to elucidate structure-activity relationships (SARs).

Properties

CAS No.

302912-82-9

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19FN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3

InChI Key

JBFBJBMFRIANTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 4-fluorobenzoyl and 3-methoxyphenyl groups. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences among analogs:

Compound Name Substituent at Position 3 Substituent at Position 7 (Benzoyl) Molecular Weight Notable Properties/Findings References
Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (Target Compound) 3-Methoxyphenyl 4-Fluorobenzoyl 434.41* Hypothesized enhanced fluorescence and binding
Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-Bromophenyl 4-Fluorobenzoyl 467.29 Increased steric bulk; potential reduced solubility
Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 2,4-Dimethoxyphenyl 4-Chlorobenzoyl 494.87 Electron-donating groups may lower reactivity
Ethyl 3-(4-biphenylyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 4-Chlorobenzoyl 511.94 Extended π-system; possible fluorescence enhancement
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Fluorophenyl Unsubstituted benzoyl 408.40 Reduced electron-withdrawing effects at position 7

*Calculated molecular weight based on formula C₂₃H₁₇FN₂O₅.

Key Observations:

Methoxy groups (e.g., 3-methoxy in the target vs. 2,4-dimethoxy in ) influence electron density and solubility. The 3-methoxy substituent may offer a balance between lipophilicity and hydrogen-bonding capacity .

Steric Considerations :

  • Bulky substituents like biphenylyl () or bromophenyl () increase steric hindrance, which may reduce solubility but improve target selectivity .

Fluorescence Properties :

  • Analogs with extended π-systems (e.g., biphenylyl in ) or electron-donating groups (e.g., dimethoxy in ) exhibit higher quantum yields. The target compound’s 4-fluoro and 3-methoxy groups may similarly enhance fluorescence for sensor applications .

Biological Activity

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrrolo[1,2-c]pyrimidine class. Its unique structural features, including a fused pyrrolo and pyrimidine ring system, along with various substituents, suggest potential biological activities that merit investigation. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on existing research.

Structural Characteristics

The molecular formula of this compound is C24H19FN2O4, with a molecular weight of approximately 418.42 g/mol. The structure includes:

  • Pyrrolo and Pyrimidine Rings : These rings are integral to the compound's biological activity.
  • 4-Fluorobenzoyl Group : This substitution may enhance interaction with biological targets.
  • 3-Methoxyphenyl Group : This moiety could influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves a one-pot three-component reaction. This method allows for efficient generation of various derivatives by altering starting materials, which can lead to compounds with diverse biological activities .

Biological Activity

Research indicates that compounds in the pyrrolo[1,2-c]pyrimidine class exhibit a range of biological activities:

Anticancer Properties

This compound has shown potential as an anticancer agent. Similar compounds in this class have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also inhibit tumor growth .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific protein targets involved in cell signaling pathways related to cancer progression and metastasis.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituent groups:

Compound NameStructural FeaturesBiological Activity
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar fluorobenzoyl and carboxylate groupsAntitumor properties
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBromine substitution instead of fluorineAntimicrobial
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine substitutionEnzyme inhibition

This table illustrates how variations in substituents can lead to unique biological profiles and reactivity patterns .

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